molecular formula C14H18N6S B15122022 3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine

3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine

Cat. No.: B15122022
M. Wt: 302.40 g/mol
InChI Key: SXEZHZZRJPMUJM-UHFFFAOYSA-N
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Description

3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine is a heterocyclic compound that contains a thiadiazole ring fused with a piperazine and pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine typically involves the reaction of cyclopropylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biological processes. For example, it has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea . This inhibition can disrupt metabolic pathways in microorganisms, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine is unique due to its specific combination of a thiadiazole ring with piperazine and pyridazine moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C14H18N6S

Molecular Weight

302.40 g/mol

IUPAC Name

3-cyclopropyl-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C14H18N6S/c1-10-2-5-12(17-16-10)19-6-8-20(9-7-19)14-15-13(18-21-14)11-3-4-11/h2,5,11H,3-4,6-9H2,1H3

InChI Key

SXEZHZZRJPMUJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC(=NS3)C4CC4

Origin of Product

United States

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